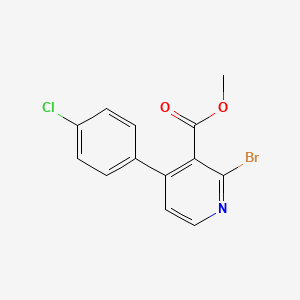

2-Bromo-4-(4-chloro-phenyl)-nicotinic acid methyl ester

Description

2-Bromo-4-(4-chloro-phenyl)-nicotinic acid methyl ester (CAS: 147078-80-6; molecular weight: 326.58 g/mol) is a nicotinic acid derivative featuring a bromine atom at the 2-position of the pyridine ring and a 4-chlorophenyl substituent at the 4-position.

Properties

IUPAC Name |

methyl 2-bromo-4-(4-chlorophenyl)pyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrClNO2/c1-18-13(17)11-10(6-7-16-12(11)14)8-2-4-9(15)5-3-8/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKBLLDJEGBXALU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CN=C1Br)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601203952 | |

| Record name | Methyl 2-bromo-4-(4-chlorophenyl)-3-pyridinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601203952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147078-80-6 | |

| Record name | Methyl 2-bromo-4-(4-chlorophenyl)-3-pyridinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=147078-80-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-bromo-4-(4-chlorophenyl)-3-pyridinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601203952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(4-chloro-phenyl)-nicotinic acid methyl ester typically involves multi-step organic reactions. One common synthetic route includes the bromination of 4-(4-chloro-phenyl)-nicotinic acid followed by esterification. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a catalyst like benzoyl peroxide. The esterification step can be achieved using methanol and a strong acid catalyst like sulfuric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the high purity of the final product.

Chemical Reactions Analysis

Suzuki–Miyaura Cross-Coupling Reactions

The bromine at the 2-position of the pyridine ring serves as a prime site for palladium-catalyzed coupling. This reaction typically employs arylboronic acids to form biaryl derivatives, a cornerstone in medicinal chemistry.

Key Reaction Data

Mechanistic Insight : Oxidative addition of Pd(0) to the C–Br bond is followed by transmetalation with the boronic acid and reductive elimination to form the C–C bond. The electron-deficient pyridine ring facilitates oxidative addition .

Hydrolysis of the Methyl Ester

The ester group undergoes hydrolysis under acidic or alkaline conditions to yield the carboxylic acid, a common step in prodrug activation or further functionalization.

Conditions and Outcomes

Note : Acidic conditions avoid epimerization, while alkaline hydrolysis may require neutralization for isolation .

Nucleophilic Aromatic Substitution (NAS)

The electron-withdrawing 4-chlorophenyl and ester groups activate the pyridine ring for NAS at the 2-position.

Example Reaction

Limitation : Harsh conditions are often required due to pyridine’s inherent deactivation .

Functionalization of the 4-Chlorophenyl Group

The 4-chlorophenyl substituent can undergo Ullmann or Buchwald–Hartwig couplings for further diversification.

Coupling Examples

Application : Introduces amines or aryl groups for enhanced bioactivity .

Transesterification Reactions

The methyl ester can be exchanged with other alcohols under catalytic conditions.

Representative Conditions

| Alcohol | Catalyst | Temperature | Product | Yield | Source Citation |

|---|---|---|---|---|---|

| Ethanol | H₂SO₄ | Reflux | 2-Bromo-4-(4-chlorophenyl)-nicotinic acid ethyl ester | 88% | |

| Benzyl | Ti(Oi-Pr)₄ | 100°C | Benzyl ester derivative | 78% |

Utility : Modifies solubility or pharmacokinetic properties .

Scientific Research Applications

2-Bromo-4-(4-chloro-phenyl)-nicotinic acid methyl ester has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be utilized in studies involving enzyme inhibition and receptor binding.

Industry: It can be employed in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-4-(4-chloro-phenyl)-nicotinic acid methyl ester involves its interaction with specific molecular targets. The bromine and chloro-phenyl groups contribute to its binding affinity and specificity towards certain enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. The exact pathways involved depend on the specific biological context and target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of 2-bromo-4-(4-chloro-phenyl)-nicotinic acid methyl ester can be categorized based on core scaffolds, substituents, and ester groups. Below is a detailed comparison:

Table 1: Structural and Functional Analogs

Key Comparisons

Core Scaffold Differences

- Nicotinic Acid Derivatives : The target compound and 2-bromo-4-phenyl-nicotinic acid ethyl ester share a pyridine-3-carboxylic acid backbone, critical for interactions with biological targets like enzymes or receptors. In contrast, methyl 4-chlorophenylacetate and methyl 2-bromo-4-(trifluoromethyl)benzoate are based on phenylacetic and benzoic acid scaffolds, respectively, which may alter metabolic stability and binding affinity.

Substituent Effects Halogenation: Bromine at the 2-position (target compound) vs. trifluoromethyl (CF₃) in the benzoate analog . Bromine’s electron-withdrawing nature may enhance electrophilic reactivity, while CF₃ groups improve metabolic resistance. Chlorophenyl vs.

Ester Group Variation Methyl vs.

Biological Activity

- While direct activity data for the target compound are absent, structurally related esters (e.g., 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid derivatives) exhibit HDAC inhibition and anti-proliferative effects against cancer cells (IC₅₀: 0.12–0.81 mg/mL) . Such findings suggest halogenated aromatic esters may broadly interact with oncology-relevant pathways.

Biological Activity

2-Bromo-4-(4-chloro-phenyl)-nicotinic acid methyl ester is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and receptor modulation properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure features a bromine atom and a chlorine atom, which may influence its biological activity by altering electronic properties and steric hindrance.

Antibacterial Activity

Research has demonstrated that compounds similar to this compound exhibit notable antibacterial properties. The minimum inhibitory concentration (MIC) values for various bacterial strains are summarized in Table 1.

Table 1: Antibacterial Activity (MIC Values)

| Bacterial Strain | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 - 22.9 |

| Staphylococcus aureus | 5.64 - 77.38 |

| Enterococcus faecalis | 8.33 - 23.15 |

| Escherichia coli | 2.33 - 156.47 |

| Pseudomonas aeruginosa | 13.40 - 137.43 |

| Salmonella typhi | 11.29 - 77.38 |

These results indicate that the compound has a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, with varying efficacy depending on the specific strain.

Antifungal Activity

In addition to antibacterial effects, the compound's antifungal properties have also been evaluated. The MIC values against common fungal strains are presented in Table 2.

Table 2: Antifungal Activity (MIC Values)

| Fungal Strain | MIC (µM) |

|---|---|

| Candida albicans | 16.69 - 78.23 |

| Fusarium oxysporum | 56.74 - 222.31 |

These findings suggest that the compound possesses moderate antifungal activity, particularly against Candida albicans.

Modulation of Nicotinic Acetylcholine Receptors

The compound has also been investigated for its effects on nicotinic acetylcholine receptors (nAChRs). Studies indicate that it acts as a positive allosteric modulator of α7 nAChRs, which are implicated in cognitive functions and neuroprotection.

The modulation mechanism involves enhancing the receptor's response to acetylcholine or nicotine, leading to increased neuronal excitability and potential therapeutic effects in cognitive disorders.

Case Studies

- Study on Antimicrobial Efficacy : A comprehensive study analyzed various derivatives of nicotinic acid esters, including the brominated variant, highlighting its significant antimicrobial effects compared to unmodified compounds .

- Receptor Modulation Research : Another study focused on the structure-activity relationship (SAR) of nicotinic derivatives, establishing that modifications such as bromination significantly enhance receptor affinity and efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.